molecular formula C18H16N2O3 B8757737 alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester CAS No. 52549-16-3

alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester

Cat. No.: B8757737
CAS No.: 52549-16-3
M. Wt: 308.3 g/mol
InChI Key: VNMRZVIXWSAVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate is a complex organic compound belonging to the class of benzopyranopyridines. This compound is known for its unique structural features, which include a fused benzopyrano and pyridine ring system.

Chemical Reactions Analysis

Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and reducing inflammation and pain .

Comparison with Similar Compounds

Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate can be compared with other benzopyranopyridine derivatives such as:

The uniqueness of Ethyl 2-(5H-1

Properties

CAS No.

52549-16-3

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)-2-cyanopropanoate

InChI

InChI=1S/C18H16N2O3/c1-3-22-17(21)18(2,11-19)14-6-7-15-13(10-14)9-12-5-4-8-20-16(12)23-15/h4-8,10H,3,9H2,1-2H3

InChI Key

VNMRZVIXWSAVLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.76 g of metallic sodium in 15 ml of ethanol is added to a mixture of 6.6 g of 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine and 46 ml of diethyl carbonate, and the whole mixture is refluxed for 1 hour. After cooling, 5.2 g of methyl iodide is added to the reaction mixture. The temperature of the mixture is raised gradually, and the mixture is refluxed for 2 hours. The excess diethyl carbonate is distilled off, and toluene is added to the residue. The mixture is washed with water, and the toluene layer is dried. The toluene is distilled off, and the residue is recrystallized from isopropyl alcohol to give ethyl 2-cyano-2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate melting at 119°-120°C.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

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